

Visano Theranostics' PSMA-Targeted Nanobubbles: A Technical Literature Review

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Compound of Interest

Compound Name: Visano cor

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Introduction

Visano Theranostics is at the forefront of developing a novel, drug-free theranostic platform for prostate cancer.[1][2] Their core technology revolves around nanobubbles (NBs) specifically engineered to target Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells.[1][2] This technology offers a dual-pronged approach: enhancing the precision of ultrasound imaging for diagnosis and enabling targeted, non-invasive therapy through the focused application of ultrasound.[1][2] This technical guide synthesizes the available preclinical data from research publications and outlines the experimental methodologies underpinning this innovative approach to prostate cancer management.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Visano Theranostics' PSMA-targeted nanobubbles.

Table 1: Nanobubble Characteristics

Parameter	Value	Source
Mean Diameter	~200 nm	[3]
Shell Composition	Lipid-based	[4]
Targeting Ligand	PSMA-1	[3]
Gaseous Core	Perfluorocarbon	[3][4]

Table 2: In Vitro Targeting and Uptake

Cell Line	Targeting	Uptake (Fold Increase vs. Non-targeted)	Source
PC3pip (PSMA+)	PSMA-NB	>10	[5]
PC3flu (PSMA-)	PSMA-NB	No significant uptake	[5]

Table 3: In Vivo Tumor Accumulation and Signal Enhancement

Animal Model	Tumor Type	Imaging Modality	Peak Signal Enhancement (vs. pre-injection)	Time to Peak Signal	Signal Duration	Source
Mouse	PC3pip (PSMA+)	Contrast-Enhanced Ultrasound	Significant	~5 minutes	> 30 minutes	[3]
Rabbit	Orthotopic Prostate Cancer	Contrast-Enhanced Ultrasound	Significant	~30 minutes	Not specified	[6]

Table 4: Therapeutic Efficacy of Targeted Nanobubble Therapy (TNT)

Animal Model	Tumor Type	Treatment Group	Outcome	Source
Mouse	PC3pip (PSMA+)	PSMA-NB + Ultrasound	Significant tumor growth inhibition	[4]
Rabbit	Orthotopic Prostate Cancer	PSMA-NB + Ultrasound	Significant inhibition of tumor growth (intraprostatic and extraprostatic)	[6]

Experimental Protocols

Nanobubble Synthesis and Functionalization

PSMA-targeted nanobubbles are synthesized from a lipid mixture that includes a PSMA-targeting ligand. The general procedure involves:

- **Lipid Film Hydration:** A mixture of lipids, including a lipid conjugated to the PSMA-1 targeting ligand, is dissolved in an organic solvent. The solvent is then evaporated to form a thin lipid film.
- **Hydration and Sonication:** The lipid film is hydrated with an aqueous solution, and the mixture is sonicated to form a suspension of vesicles.
- **Gas Exchange and Sizing:** The suspension is subjected to a gas exchange process, where the air in the core of the vesicles is replaced with a perfluorocarbon gas. The resulting nanobubbles are then sized to a mean diameter of approximately 200 nm using techniques such as extrusion.

In Vitro Cell Targeting Studies

To assess the specificity of PSMA-targeted nanobubbles, in vitro experiments are conducted using prostate cancer cell lines with varying levels of PSMA expression (e.g., PSMA-positive PC3pip and PSMA-negative PC3flu cells).[5]

- **Cell Culture:** Cells are cultured on coverslips or in multi-well plates.
- **Incubation:** Rhodamine-labeled PSMA-targeted and non-targeted nanobubbles are incubated with the cells for a specified period (e.g., 1 hour).
- **Washing:** Unbound nanobubbles are removed by washing the cells with a buffer solution.
- **Microscopy:** The uptake of nanobubbles is visualized and quantified using fluorescence microscopy. The cell nuclei are often counterstained with DAPI.

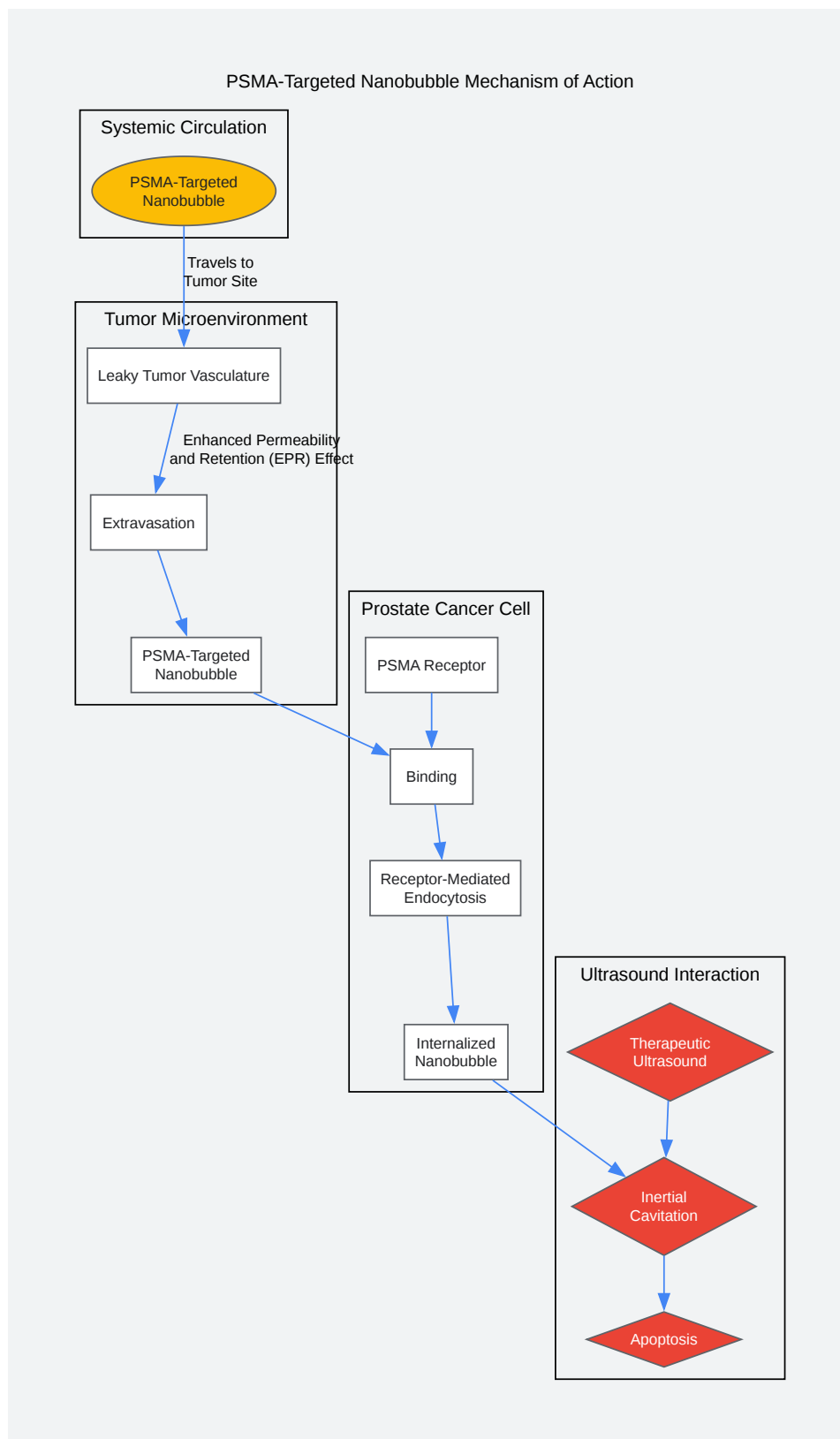
In Vivo Animal Studies

Animal models, including mice with subcutaneous xenografts and rabbits with orthotopic prostate tumors, are used to evaluate the in vivo performance of the PSMA-targeted nanobubbles.^{[3][4][6]}

- **Tumor Implantation:** Human prostate cancer cells (PC3pip and PC3flu) are implanted subcutaneously in mice or orthotopically in the prostate gland of rabbits.
- **Nanobubble Administration:** A bolus of PSMA-targeted or non-targeted nanobubbles is injected intravenously via the tail vein.
- **Contrast-Enhanced Ultrasound Imaging:** A clinical ultrasound scanner is used to acquire contrast-enhanced images of the tumor and control tissues (e.g., kidneys) at various time points post-injection. Imaging parameters such as frequency, pressure, and frame rate are optimized for nanobubble detection.
- **Targeted Nanobubble Therapy (TNT):** For therapeutic studies, a therapeutic ultrasound probe is positioned over the tumor.^[6] After allowing time for nanobubble accumulation in the tumor (e.g., 30 minutes), a therapeutic ultrasound protocol (e.g., 1 MHz, 2.2 W/cm², 10% duty cycle for 15 minutes) is applied to induce cavitation of the nanobubbles.^[6]
- **Tumor Growth Monitoring:** Tumor volume is measured at regular intervals to assess the therapeutic efficacy of the treatment.

Visualizations

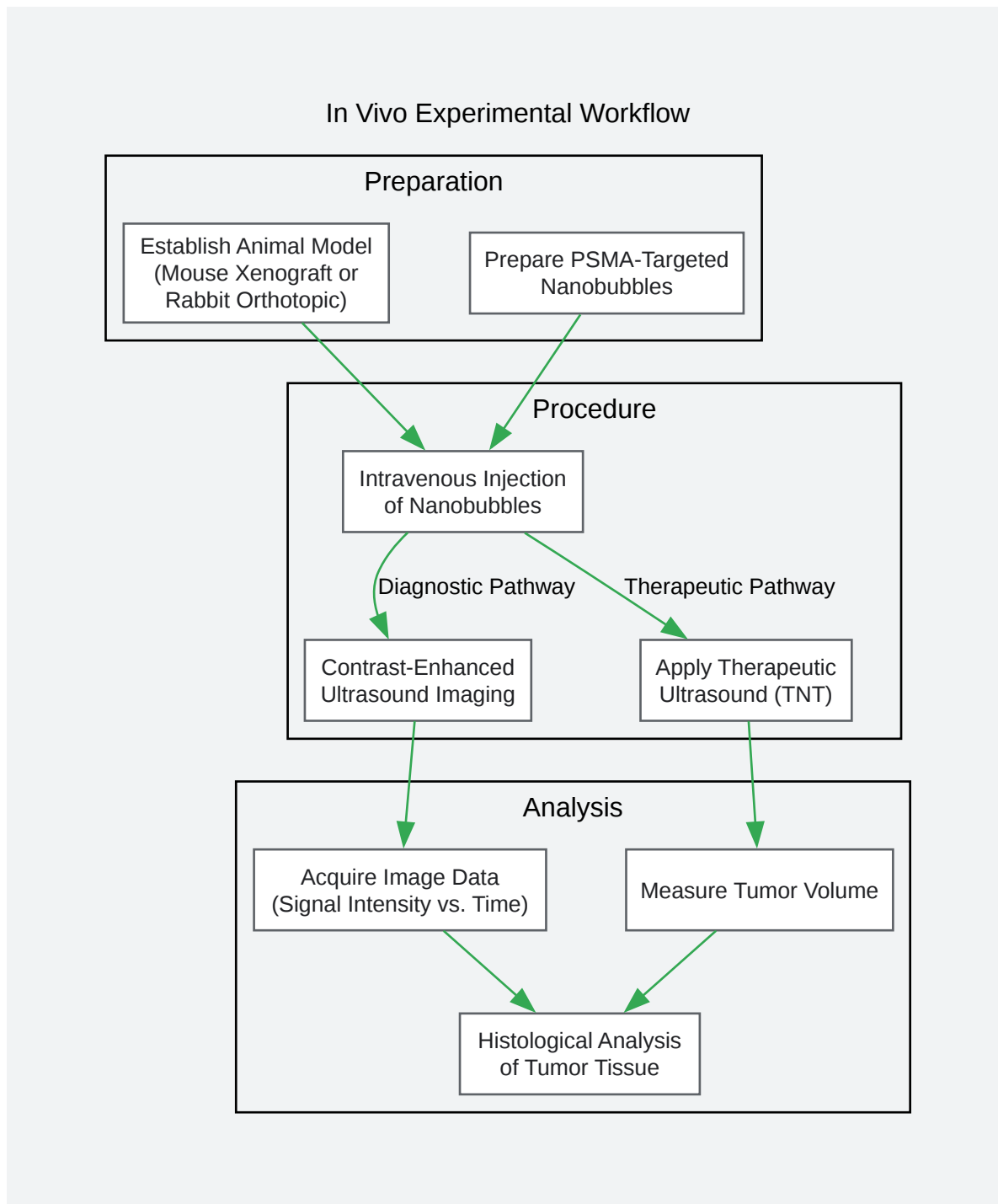
Signaling and Targeting Pathway



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Caption: Mechanism of action for PSMA-targeted nanobubbles.

Experimental Workflow for In Vivo Studies



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Caption: Workflow for in vivo diagnostic and therapeutic studies.

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